3-Ethynylphenol
Overview
Description
3-Ethynylphenol, also known as this compound, is an organic compound with the molecular formula C8H6O and a molecular weight of 118.13 g/mol . It is characterized by the presence of a hydroxyl group (-OH) attached to a phenyl ring, which is further connected to an ethynyl group (-C≡CH). This compound exhibits chromogenic and fluorogenic properties, making it useful in various scientific applications .
Scientific Research Applications
3-Ethynylphenol has several scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
3-Ethynylphenol, also known as 3-Hydroxyphenylacetylene, is primarily used as a probe for labeling bacterial enzymes . These enzymes are known to degrade toluene, an aromatic hydrocarbon commonly used as an industrial solvent .
Mode of Action
The compound exhibits chromogenic and fluorogenic properties, which means it can change color and emit light when it interacts with its target . When this compound comes into contact with the bacterial enzymes, it undergoes a reaction that results in a change in its color or fluorescence. This change can be detected and measured, providing a direct physiological analysis of the enzyme’s activity .
Biochemical Pathways
It is known that the compound is involved in the degradation of toluene via meta ring fission of the intermediate, 3-methylcatechol . This process is part of the broader aromatic compound degradation pathway, which plays a crucial role in the metabolism of many bacteria.
Result of Action
The primary result of this compound’s action is the labeling of bacterial enzymes involved in toluene degradation . This allows researchers to track the activity of these enzymes and gain insights into their role in bacterial metabolism. The compound’s chromogenic and fluorogenic properties make it a valuable tool for this kind of biochemical research .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its chromogenic and fluorogenic properties might be affected by the pH, temperature, and ionic strength of the solution it is in. Additionally, the presence of other substances, such as metal ions or reactive oxygen species, could potentially interfere with its activity. Therefore, careful control of the experimental conditions is necessary when using this compound as a probe .
Biochemical Analysis
Biochemical Properties
3-Ethynylphenol plays a significant role in various biochemical reactions. It exhibits chromogenic and fluorogenic properties, making it useful as a probe for labeling bacterial enzymes that degrade toluene . The compound interacts with enzymes such as toluene dioxygenase, which catalyzes the initial step in the degradation of toluene. This interaction involves the hydroxylation of the aromatic ring, leading to the formation of intermediates that can be further metabolized by the bacteria.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells, leading to the activation of stress response pathways . Additionally, this compound can modulate the expression of genes involved in detoxification processes, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules within the cell. The compound can bind to enzymes and proteins, altering their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . This inhibition can lead to changes in cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to light, air, or heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can induce toxic effects . For example, high doses of this compound can cause oxidative damage to tissues, leading to inflammation and cell death. It is crucial to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyzes the hydroxylation of the ethynyl group . This reaction produces metabolites that can be further processed by phase II enzymes, leading to the formation of conjugates that are more easily excreted from the body. The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications For example, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification
Preparation Methods
3-Ethynylphenol can be synthesized through several methods. One common preparation method involves the reaction of phenol with bromoethane under alkaline conditions . The specific steps are as follows:
- Phenol is reacted with an alkaline solution (such as sodium hydroxide) to generate a phenol anion.
- Bromoethane is added to the reaction system, undergoing a nucleophilic substitution reaction with the phenol anion to obtain this compound .
Chemical Reactions Analysis
3-Ethynylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, especially at the ethynyl group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
3-Ethynylphenol can be compared with other similar compounds such as:
Phenylacetylene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Ethynylphenol: Similar structure but with the ethynyl group at the para position, affecting its reactivity and applications.
1-Ethynyl-4-nitrobenzene: Contains a nitro group, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the hydroxyl and ethynyl groups, which confer distinct chemical reactivity and applications .
Properties
IUPAC Name |
3-ethynylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O/c1-2-7-4-3-5-8(9)6-7/h1,3-6,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODMJIOEGCBUQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146218 | |
Record name | 3-Hydroxyphenylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10401-11-3 | |
Record name | 3-Hydroxyphenylacetylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010401113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxyphenylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxyphenylacetylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3-hydroxyphenylacetylene in material science?
A1: 3-Hydroxyphenylacetylene plays a crucial role in synthesizing highly conductive and durable anion exchange membranes (AEMs). [] For instance, it acts as an end-group cross-linker in the creation of poly(arylene ether sulfone) (Imd-PAES) membranes. [] This cross-linking process, achieved through thermal treatment, significantly enhances the hydroxide conductivity and electrochemical performance of the membranes, making them suitable for applications like fuel cells. []
Q2: Can you elaborate on the role of 3-hydroxyphenylacetylene in synthesizing Acetylene-Terminated Resins (ATRs)?
A2: While specific details are limited in the provided abstracts, one paper mentions the use of toluene dioxygenase in the synthesis of ATRs utilizing 3-hydroxyphenylacetylene. [] This suggests the compound might act as a building block or a modifying agent in the resin synthesis. Further research is needed to elucidate the exact mechanism and contribution of 3-hydroxyphenylacetylene in this context.
Q3: How is 3-hydroxyphenylacetylene utilized in sensing applications?
A3: 3-hydroxyphenylacetylene serves as a key component in a novel stress-sensing system. [] It participates in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a non-fluorescent precursor dye. [] When a metal-organic framework (MOF) containing copper and embedded within a thermoplastic polyurethane (TPU) matrix undergoes mechanical stress, it catalyzes the CuAAC reaction. [] This reaction forms a fluorescent dye, enabling the visualization of stressed areas within the TPU through fluorescence detection. []
Q4: Are there any alternative methods where 3-hydroxyphenylacetylene provides a cost-effective approach in chemical synthesis?
A4: 3-Hydroxyphenylacetylene offers a more economical route for synthesizing 4,4'-di(3-ethynylphenoxy)diphenyl (ATS). [] The traditional method, relying on 3-hydroxyphenylacetylene, is expensive. [] This novel approach utilizes 3-hydroxyphenylacetylene to replace bromine atoms in a precursor molecule, ultimately leading to a significant cost reduction in ATS production. []
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